molecular formula C8H6F2O2 B084649 Methyl 2,6-difluorobenzoate CAS No. 13671-00-6

Methyl 2,6-difluorobenzoate

Cat. No. B084649
CAS RN: 13671-00-6
M. Wt: 172.13 g/mol
InChI Key: QNPFLTKQLFSKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester . It has a molecular weight of 172.13 and its linear formula is F2C6H3CO2CH3 .


Synthesis Analysis

This compound can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of Methyl 2,6-difluorobenzoate can be represented by the SMILES string COC(=O)c1c(F)cccc1F . The InChI representation is 1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 .


Chemical Reactions Analysis

Methyl 2,6-difluorobenzoate may be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid .


Physical And Chemical Properties Analysis

The compound has a boiling point of 203-204°C (lit.) and a density of 1.281 g/mL at 25°C (lit.) . Its refractive index is n20/D 1.476 (lit.) .

Scientific Research Applications

Synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one

Methyl 2,6-difluorobenzoate can be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one . This compound could potentially have various applications in the field of organic chemistry and medicinal chemistry.

Synthesis of 2,6-difluorobenzohydroxamic acid

Another application of Methyl 2,6-difluorobenzoate is in the synthesis of 2,6-difluorobenzohydroxamic acid . Hydroxamic acids are known for their biological activity and are used in medicinal chemistry for drug design.

Safety and Hazards

Methyl 2,6-difluorobenzoate is classified as an irritant, causing skin and serious eye irritation . Safety measures include washing hands thoroughly after handling, avoiding ingestion and inhalation, and using personal protective equipment .

Mechanism of Action

Target of Action

Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that it may be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3h-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid . The downstream effects of these pathways are subjects of ongoing research.

Result of Action

It is known that it may be used in the synthesis of certain compounds . The specific effects of these compounds are subjects of ongoing research.

properties

IUPAC Name

methyl 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFLTKQLFSKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333831
Record name Methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-difluorobenzoate

CAS RN

13671-00-6
Record name Methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.